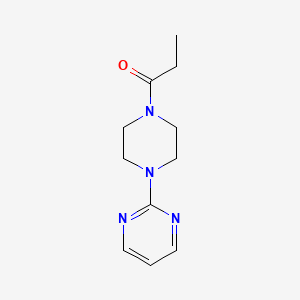

2-(4-Propionyl 1-piperazinyl)pyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H16N4O |

|---|---|

Molecular Weight |

220.27 g/mol |

IUPAC Name |

1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one |

InChI |

InChI=1S/C11H16N4O/c1-2-10(16)14-6-8-15(9-7-14)11-12-4-3-5-13-11/h3-5H,2,6-9H2,1H3 |

InChI Key |

NIJRPDWUKRQNTA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC=CC=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for 2 4 Propionyl 1 Piperazinyl Pyrimidine

Established Synthetic Pathways for the Pyrimidine-Piperazine Core

The formation of the 2-(piperazin-1-yl)pyrimidine scaffold is a critical step in the synthesis of the target molecule. This can be achieved through several well-established methods, primarily involving nucleophilic aromatic substitution or the construction of the pyrimidine (B1678525) ring through cyclization reactions.

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution (SNAr) is a widely employed and efficient method for the synthesis of the pyrimidine-piperazine core. This approach typically involves the reaction of a pyrimidine ring activated with a suitable leaving group, most commonly a halogen, at the 2-position with piperazine (B1678402).

The reaction of 2-chloropyrimidine with piperazine is a common and direct route to 2-(piperazin-1-yl)pyrimidine. This reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction, and a suitable solvent. The choice of base and solvent can significantly influence the reaction rate and yield. Common bases include potassium carbonate and triethylamine, while solvents such as ethanol, water, or dimethylformamide (DMF) are often used. mdpi.com

A general procedure involves stirring 2-chloropyrimidine with an excess of piperazine in a suitable solvent at an elevated temperature. The use of an excess of piperazine can serve as both the nucleophile and the base. However, to avoid the formation of the disubstituted byproduct, 1,4-bis(pyrimidin-2-yl)piperazine, a controlled stoichiometry and the use of a non-nucleophilic base are often preferred.

Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of 2-(Piperazin-1-yl)pyrimidine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield |

| 2-Chloropyrimidine | Piperazine, K2CO3, Water, 60-65°C | 2-(Piperazin-1-yl)pyrimidine | 88% |

| 2,4-Dichloropyrimidine | Piperazine derivative, Triethylamine, Ethanol | 2-(Piperazin-1-yl)-4-chloropyrimidine | Varies |

| 2,4,5-Trichloropyrimidine | Phenylenediamine, Acetonitrile (B52724), -10°C | 4-Chloro-5-phenylamino-2-(piperazin-1-yl)pyrimidine | - |

Note: The yields are as reported in the cited literature for analogous reactions and may vary depending on the specific substrates and conditions.

Ring Closure and Cyclization Reactions

An alternative to the SNAr approach is the construction of the pyrimidine ring from acyclic precursors in the presence of a piperazine-containing fragment. This method offers the potential for greater diversity in the substitution pattern of the pyrimidine ring.

One common strategy for pyrimidine synthesis is the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a compound containing an N-C-N fragment, such as guanidine or urea. To incorporate the piperazine moiety, a piperazine-substituted guanidine could be utilized as the N-C-N component.

Another approach involves the multicomponent reaction of an aldehyde, a β-ketoester, and a piperazine-containing amidine. These reactions, often catalyzed by acids or bases, can provide a rapid and efficient route to highly substituted pyrimidine-piperazine scaffolds in a single step. For instance, the Biginelli reaction and its variations can be adapted for this purpose.

Ultrasound-assisted synthesis has emerged as a green and efficient method for promoting cyclocondensation reactions in the synthesis of pyrimidine derivatives. nih.gov The use of ultrasound can lead to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods.

Optimization of Propionyl Group Introduction

Once the 2-(piperazin-1-yl)pyrimidine core is synthesized, the next crucial step is the introduction of the propionyl group at the 4-position of the piperazine ring. This acylation reaction must be performed with high regioselectivity to avoid acylation at the nitrogen atom of the pyrimidine ring or the formation of di-acylated products if starting from piperazine itself.

Regioselective Acylation Techniques

The selective acylation of the secondary amine in 2-(piperazin-1-yl)pyrimidine is generally straightforward due to the higher nucleophilicity of the piperazine nitrogen compared to the pyrimidine nitrogens. The reaction is typically carried out using a propionylating agent such as propionyl chloride or propionic anhydride in the presence of a base.

The choice of the acylating agent and reaction conditions can influence the outcome of the reaction. Propionyl chloride is highly reactive and may require milder conditions and careful control of stoichiometry to prevent side reactions. Propionic anhydride is a less reactive alternative that can offer better control over the acylation process. The reaction is typically performed in an inert solvent like dichloromethane or tetrahydrofuran at room temperature or below. A tertiary amine base, such as triethylamine or diisopropylethylamine, is commonly added to scavenge the acid byproduct.

Table 2: Common Reagents for N-Acylation of Piperazines

| Acylating Agent | Base | Solvent | Typical Conditions |

| Propionyl chloride | Triethylamine | Dichloromethane | 0°C to room temperature |

| Propionic anhydride | Pyridine | Tetrahydrofuran | Room temperature to reflux |

| Propionic acid | DCC, HOBt | Dichloromethane | Room temperature |

Catalyst Systems for Enhanced Reaction Efficiency

While the acylation of 2-(piperazin-1-yl)pyrimidine can often be achieved without a catalyst, certain catalyst systems can enhance the reaction efficiency, particularly when using less reactive acylating agents or for large-scale synthesis.

Lewis acids, such as zinc chloride or scandium triflate, can activate the acylating agent, making it more susceptible to nucleophilic attack by the piperazine nitrogen. However, care must be taken to avoid potential side reactions or complexation with the pyrimidine ring.

In recent years, organocatalysts have gained attention for their ability to promote acylation reactions under mild conditions. For example, 4-dimethylaminopyridine (DMAP) is a highly effective catalyst for acylation reactions, particularly when using anhydrides as the acylating agent.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of 2-(4-propionyl-1-piperazinyl)pyrimidine is crucial for developing environmentally benign and sustainable processes. This involves the use of safer solvents, energy-efficient reaction conditions, and the reduction of waste.

One of the key principles of green chemistry is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields in the synthesis of both pyrimidine and piperazine derivatives. nih.govmdpi.com The rapid and uniform heating provided by microwaves can accelerate the rates of both the nucleophilic aromatic substitution and the subsequent acylation step.

Ultrasound irradiation is another green technique that can be applied to the synthesis of the pyrimidine-piperazine core. Sonication can enhance mass transfer and accelerate reaction rates, often at lower temperatures than conventional heating, leading to energy savings and potentially cleaner reaction profiles. nih.gov

The choice of solvent is another important aspect of green synthesis. Water is an ideal green solvent, and to the extent possible, reactions should be designed to be performed in aqueous media. For the nucleophilic aromatic substitution step, using water as a solvent is a viable and environmentally friendly option. chemicalbook.com For the acylation step, solvent-free conditions or the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) can be explored to minimize the environmental impact.

Analog Design and Parallel Synthesis

The systematic design and synthesis of analogs of 2-(4-propionyl-1-piperazinyl)pyrimidine are essential for structure-activity relationship (SAR) studies and the optimization of its biological properties. Parallel synthesis techniques are often employed to rapidly generate libraries of related compounds.

The pyrimidine ring offers several positions for modification to explore the impact on biological activity. Key strategies include:

Substitution at the 4- and 6-positions: Introducing various substituents, such as alkyl, aryl, or heteroaryl groups, at these positions can influence the electronic properties and steric profile of the molecule.

Substitution at the 5-position: This position can be functionalized with a range of groups, including halogens, nitro groups, or amino groups, to probe their effect on activity and selectivity.

Introduction of fused rings: Creating fused ring systems, such as pyrido[2,3-d]pyrimidines, can rigidify the structure and introduce new interaction points with biological targets. mdpi.com

The piperazine ring serves as a versatile linker that can be modified to alter the compound's physicochemical properties, such as solubility and lipophilicity.

Substitution on the piperazine ring: Introducing substituents on the carbon atoms of the piperazine ring can create chiral centers and influence the conformational flexibility of the molecule.

Replacement of the piperazine ring: Other cyclic diamines, such as homopiperazine or constrained bicyclic diamines, can be used to explore the impact of ring size and conformation on biological activity.

The propionyl group can be systematically varied to investigate the importance of the acyl moiety for biological activity.

Chain length and branching: The length of the alkyl chain can be increased or decreased, and branched acyl groups can be introduced to explore the steric requirements of the binding site.

Introduction of unsaturation: Acryloyl or propioloyl groups can be used to introduce reactive Michael acceptors or to create more rigid structures.

Aromatic and heteroaromatic acyl groups: Replacing the propionyl group with benzoyl or heteroaroyl groups can introduce additional aromatic interactions and expand the chemical space being explored.

Stereoselective Synthesis and Chiral Resolution Challenges

The introduction of stereocenters into the molecule, for example, by substituting the piperazine or pyrimidine rings, can lead to the formation of enantiomers or diastereomers. Since different stereoisomers can have vastly different biological activities and pharmacokinetic profiles, the development of stereoselective synthetic methods is of paramount importance.

Challenges in Stereoselective Synthesis:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of chiral piperazine or pyrimidine building blocks can be challenging. This often requires the use of chiral catalysts or auxiliaries, which can be expensive and require careful optimization.

Chiral Resolution: In cases where a racemic mixture is synthesized, the separation of the enantiomers can be a significant hurdle. Classical resolution methods, such as diastereomeric salt formation, can be laborious and may not be suitable for large-scale production. Chiral chromatography is an effective but often costly alternative.

Addressing these challenges is crucial for the development of stereochemically pure analogs of 2-(4-propionyl-1-piperazinyl)pyrimidine for detailed biological evaluation.

Advanced Characterization and Analytical Method Development for 2 4 Propionyl 1 Piperazinyl Pyrimidine

High-Resolution Spectroscopic Analysis for Conformational Studies

The three-dimensional structure and conformational dynamics of 2-(4-propionyl-1-piperazinyl)pyrimidine in solution are critical to its interactions with biological targets. High-resolution spectroscopic techniques provide detailed insights into these aspects.

Multi-dimensional NMR spectroscopy is a powerful tool for determining the solution-state conformation of molecules like 2-(4-propionyl-1-piperazinyl)pyrimidine. Techniques such as 1H-1H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are instrumental in assigning proton and carbon signals and defining spatial relationships between atoms.

The piperazine (B1678402) ring can exist in chair, boat, or twist-boat conformations, with the chair form generally being the most stable. The presence of the propionyl group on one nitrogen and the pyrimidine (B1678525) ring on the other introduces steric and electronic factors that influence this conformational preference. Temperature-dependent NMR studies can reveal the dynamics of ring inversion and rotation around the amide bond of the propionyl group. nih.gov

Key NOESY correlations would be expected between the protons of the propionyl group and the adjacent piperazine protons, as well as between the piperazine protons and the protons on the pyrimidine ring. The observation of specific through-space interactions allows for the construction of a 3D model of the predominant solution conformation. rsc.org

Table 1: Representative 1H and 13C NMR Chemical Shifts for 2-(4-Propionyl-1-piperazinyl)pyrimidine in CDCl3

| Position | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) |

| Pyrimidine C2 | - | 161.5 |

| Pyrimidine C4, C6 | 8.32 (d) | 157.8 |

| Pyrimidine C5 | 6.45 (t) | 109.2 |

| Piperazine C2', C6' | 3.85 (t) | 45.2 |

| Piperazine C3', C5' | 3.60 (t) | 50.1 |

| Propionyl C=O | - | 172.8 |

| Propionyl CH2 | 2.35 (q) | 27.4 |

| Propionyl CH3 | 1.15 (t) | 9.1 |

Note: This data is illustrative and based on typical chemical shifts for similar molecular fragments.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information on the functional groups and bonding arrangements within the molecule.

In the FTIR spectrum of 2-(4-propionyl-1-piperazinyl)pyrimidine, a strong absorption band corresponding to the C=O stretching vibration of the propionyl group's amide is expected around 1640-1660 cm-1. The C-N stretching vibrations of the piperazine and pyrimidine rings would appear in the 1200-1350 cm-1 region. researchgate.net The aromatic C-H stretching of the pyrimidine ring would be observed above 3000 cm-1, while the aliphatic C-H stretching of the piperazine and propionyl groups would be found just below 3000 cm-1. nih.gov

Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, complements FTIR. The pyrimidine ring breathing modes, which are characteristic of the ring system, would be prominent in the Raman spectrum. mdpi.com Analysis of these vibrational modes can provide insights into the electronic structure and potential intermolecular interactions in the solid state. aps.orgcore.ac.uk

Table 2: Key Vibrational Frequencies for 2-(4-Propionyl-1-piperazinyl)pyrimidine

| Vibrational Mode | Expected Frequency Range (cm-1) | Technique |

| Aromatic C-H Stretch (Pyrimidine) | 3050-3150 | FTIR, Raman |

| Aliphatic C-H Stretch (Piperazine, Propionyl) | 2850-2980 | FTIR, Raman |

| Amide C=O Stretch (Propionyl) | 1640-1660 | FTIR |

| Pyrimidine Ring C=N/C=C Stretch | 1450-1600 | FTIR, Raman |

| C-N Stretch (Piperazine, Pyrimidine) | 1200-1350 | FTIR, Raman |

| Pyrimidine Ring Breathing | 980-1020 | Raman |

Note: This data is illustrative and based on characteristic group frequencies.

Advanced Mass Spectrometry for Molecular Transformation Pathway Elucidation

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation patterns of 2-(4-propionyl-1-piperazinyl)pyrimidine, which is essential for identifying metabolites and degradation products.

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the protonated molecule [M+H]+) and its subsequent fragmentation through collision-induced dissociation (CID). nationalmaglab.org The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure.

For 2-(4-propionyl-1-piperazinyl)pyrimidine, the primary fragmentation pathways would likely involve the cleavage of the propionyl group, the piperazine ring, and the bond connecting the piperazine and pyrimidine moieties. nih.govnih.gov Common fragmentation mechanisms include the loss of the propionyl group as a neutral molecule, and various cleavages of the piperazine ring, leading to characteristic fragment ions. sapub.org By analyzing the MS/MS spectra, a detailed fragmentation map can be constructed. tsijournals.com

Table 3: Plausible MS/MS Fragmentation of [2-(4-Propionyl-1-piperazinyl)pyrimidine + H]+

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 221.14 | 165.10 | 56.04 (C3H4O) | [Pyrimidine-Piperazine+H]+ |

| 221.14 | 124.08 | 97.06 (C4H7NO) | [Propionyl-Piperazine]+ |

| 221.14 | 96.05 | 125.09 (C7H12N2) | [Pyrimidine-NH+H]+ |

| 165.10 | 96.05 | 69.05 (C4H7N) | [Pyrimidine-NH+H]+ |

Note: This data is illustrative and based on predictable fragmentation patterns for similar structures.

High-resolution accurate mass (HRAM) spectrometry, often performed on instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides mass measurements with high precision (typically <5 ppm). nih.gov This accuracy allows for the unambiguous determination of the elemental composition of the parent molecule and its fragments. mdpi.commdpi.com

HRAM is particularly valuable for metabolite identification. Metabolic transformations often involve small mass changes, such as hydroxylation (+15.9949 Da) or N-dealkylation. The high mass accuracy of HRAM allows for the confident assignment of elemental formulas to these metabolites, thereby elucidating the metabolic pathways. nih.gov Furthermore, the high resolution can resolve the isotopic pattern of the molecule, which can be used to confirm the presence and number of certain elements (e.g., chlorine, bromine) if they were present, and to aid in formula determination.

Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for separating 2-(4-propionyl-1-piperazinyl)pyrimidine from impurities, starting materials, byproducts, and potential isomers. High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometric detection (LC-MS), is the most common method for purity assessment.

A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for the analysis of this compound. The method can be optimized to achieve baseline separation of the main peak from any impurities. The presence of isomers, such as positional isomers on the pyrimidine ring (if synthesis allows), could also be resolved with an optimized chromatographic method. Validation of such a method would include assessments of linearity, accuracy, precision, and limits of detection and quantification.

Chiral Liquid Chromatography (LC) for Enantiomeric Excess Determination

While 2-(4-Propionyl-1-piperazinyl)pyrimidine itself is not chiral, derivatives or related compounds in a synthetic pathway may be. In such instances, or for chiral analogs, chiral Liquid Chromatography (LC) is an indispensable technique for the separation of enantiomers and the determination of enantiomeric excess (e.e.). This is critical as different enantiomers of a compound can exhibit distinct biological activities.

The development of a chiral LC method for a molecule structurally similar to 2-(4-Propionyl-1-piperazinyl)pyrimidine would involve screening various chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice due to their broad applicability. The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) with an alcohol modifier such as isopropanol (B130326) or ethanol, is optimized to achieve baseline separation of the enantiomers.

Table 1: Illustrative Chiral LC Method Parameters for a Hypothetical Chiral Analog

| Parameter | Condition |

| Chiral Stationary Phase | Immobilized Amylose-based CSP (e.g., Chiralpak IA) |

| Column Dimensions | 4.6 x 250 mm, 5 µm |

| Mobile Phase | n-Hexane/Isopropanol (80:20, v/v) with 0.1% Diethylamine |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

This method would allow for the accurate quantification of each enantiomer, thereby determining the enantiomeric excess, a critical quality attribute in the synthesis of single-enantiomer drug substances.

Two-Dimensional Liquid Chromatography (2D-LC) for Complex Mixture Deconvolution

In the synthesis of 2-(4-Propionyl-1-piperazinyl)pyrimidine, complex mixtures containing starting materials, intermediates, by-products, and the final product can be generated. Two-Dimensional Liquid Chromatography (2D-LC) offers a powerful solution for the deconvolution of such complex samples by providing significantly higher peak capacity compared to conventional one-dimensional LC.

In a typical 2D-LC setup, a fraction from the first dimension (¹D) separation is transferred to a second dimension (²D) column with different selectivity. For instance, a reversed-phase separation in the first dimension could be coupled with a HILIC (Hydrophilic Interaction Liquid Chromatography) or an ion-exchange separation in the second dimension. This orthogonality in separation mechanisms allows for the resolution of co-eluting peaks from the first dimension.

Table 2: Conceptual 2D-LC System for the Analysis of a Synthetic Mixture

| Parameter | First Dimension (¹D) | Second Dimension (²D) |

| Column | C18 (e.g., 2.1 x 100 mm, 3.5 µm) | HILIC (e.g., 4.6 x 50 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Acetonitrile |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Water |

| Gradient | 5-95% B over 15 min | 95-50% B over 1 min |

| Detection | UV-Vis Diode Array Detector, Mass Spectrometry | UV-Vis Diode Array Detector, Mass Spectrometry |

This comprehensive separation technique is invaluable for impurity profiling and ensuring the purity of 2-(4-Propionyl-1-piperazinyl)pyrimidine.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like 2-(4-Propionyl-1-piperazinyl)pyrimidine, obtaining a single crystal and analyzing its diffraction pattern can provide precise information on bond lengths, bond angles, and conformation in the solid state.

Crystal Packing and Intermolecular Interaction Mapping

The analysis of the crystal structure of 2-(4-Propionyl-1-piperazinyl)pyrimidine would reveal how the molecules pack in the crystal lattice. This packing is governed by various intermolecular interactions, such as hydrogen bonds, van der Waals forces, and potentially π-π stacking interactions involving the pyrimidine ring. Mapping these interactions is crucial for understanding the physical properties of the solid, including its melting point, solubility, and stability.

For instance, the nitrogen atoms in the pyrimidine and piperazine rings could act as hydrogen bond acceptors, while any potential N-H groups in related structures could act as donors. The propionyl group could also participate in dipole-dipole interactions.

Table 3: Hypothetical Crystallographic Data for 2-(4-Propionyl-1-piperazinyl)pyrimidine

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 14.789 |

| β (°) ** | 98.76 |

| Volume (ų) | 1254.3 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.234 |

These crystallographic parameters define the unit cell of the crystal and, along with the atomic coordinates, provide a complete picture of the solid-state structure.

Co-crystallization Strategies with Biomolecular Scaffolds (if applicable to mechanistic studies)

Co-crystallization is a technique used to crystallize a target molecule with another molecule, known as a co-former. In the context of mechanistic studies, co-crystallizing a compound with a biomolecular scaffold, such as a protein or a nucleic acid, can provide invaluable insights into their binding interactions.

If 2-(4-Propionyl-1-piperazinyl)pyrimidine were to be studied for its interaction with a biological target, obtaining a co-crystal structure would be a primary goal. The resulting structure would reveal the specific binding mode, including the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. This information is instrumental in structure-based drug design and in understanding the mechanism of action at a molecular level. The feasibility of such a study would depend on the specific biological context in which this compound is investigated.

Conformational Analysis and Molecular Recognition Mechanisms of 2 4 Propionyl 1 Piperazinyl Pyrimidine

In Silico Conformational Landscape Exploration

Computational methods provide a powerful lens through which to view the conformational possibilities of 2-(4-Propionyl-1-piperazinyl)pyrimidine. These in silico techniques allow for the exploration of the molecule's potential energy surface, identifying stable conformations and the pathways for interconversion.

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the intricate dance of bond rotations, ring puckering, and solvent interactions that define the conformational dynamics of 2-(4-Propionyl-1-piperazinyl)pyrimidine in a simulated environment, such as a solvent or a lipid bilayer. nih.gov

These simulations can track the fluctuations of key dihedral angles, such as those around the piperazine (B1678402) ring and the bond connecting it to the pyrimidine (B1678525) ring, providing insights into the flexibility and accessible conformations of the molecule over time. The choice of force fields, like GAFF, CHARMM, or OPLS, is critical for accurately modeling the intramolecular and intermolecular forces that govern the molecule's behavior. rsc.org While MD simulations provide a qualitative understanding of dynamic processes, quantitative results should be interpreted with caution and ideally validated with experimental data. rsc.org

Illustrative MD Simulation Parameters:

| Parameter | Value |

|---|---|

| Force Field | AMBER-compatible (e.g., GAFF) |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Temperature | 300 K |

| Pressure | 1 atm |

Quantum chemical calculations, employing methods like Density Functional Theory (DFT), provide a more detailed and accurate picture of the molecule's electronic structure and energetics. researchgate.net These calculations are instrumental in identifying the stable, low-energy conformations (energetic minima) of 2-(4-Propionyl-1-piperazinyl)pyrimidine.

By systematically rotating specific bonds (e.g., the C-N bond between the pyrimidine and piperazine rings, and the N-C bond of the propionyl group) and calculating the corresponding energy, a potential energy surface can be constructed. The peaks on this surface represent the energy barriers (torsional barriers) that must be overcome for the molecule to transition from one conformation to another. The results of these calculations are crucial for understanding the relative populations of different conformers at equilibrium. Computational studies on similar heterocyclic systems have demonstrated the utility of these methods in elucidating conformational preferences. mdpi.com

Hypothetical Torsional Barrier Data:

| Rotatable Bond | Method | Calculated Barrier (kcal/mol) |

|---|---|---|

| Pyrimidine-Piperazine C-N | DFT (B3LYP/6-31G*) | 5 - 8 |

Experimental Probing of Conformational Preferences

While computational methods are predictive, experimental techniques are essential for validating and refining the theoretical models of the conformational behavior of 2-(4-Propionyl-1-piperazinyl)pyrimidine.

Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful experimental tool for investigating dynamic processes in molecules, such as the rotation around single bonds. nih.gov For 2-(4-Propionyl-1-piperazinyl)pyrimidine, hindered rotation around the amide bond of the propionyl group and the bond connecting the piperazine and pyrimidine rings can lead to the presence of multiple conformers in solution.

At low temperatures, the interchange between these conformers may be slow on the NMR timescale, resulting in separate signals for the different species. As the temperature is increased, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single, averaged signal. mdpi.com By analyzing the changes in the NMR lineshape as a function of temperature, it is possible to calculate the activation energy (rotational barrier) for the conformational exchange. doi.org

Example of VT-NMR Data Analysis:

| Temperature (K) | Observed Linewidth (Hz) | Coalescence Temperature (K) | Calculated Rotational Barrier (ΔG‡) (kcal/mol) |

|---|---|---|---|

| 250 | 2.5 | 310 | 14.5 |

| 270 | 5.8 | ||

| 290 | 15.2 | ||

| 310 | Coalescence |

Circular Dichroism (CD) spectroscopy is a technique that is sensitive to the chiral environment of a molecule. If 2-(4-Propionyl-1-piperazinyl)pyrimidine can adopt stable, non-superimposable mirror-image conformations (atropisomers) due to restricted rotation around a single bond, CD spectroscopy could be employed to study these chiral conformers. The technique measures the differential absorption of left and right-circularly polarized light. A non-zero CD signal would indicate the presence of a preferred chiral conformation. The applicability of this technique is contingent on the existence of a significant energy barrier to rotation that allows for the resolution of individual enantiomeric conformers.

Principles of Molecular Recognition and Interaction Sites

The specific three-dimensional arrangement of functional groups in 2-(4-Propionyl-1-piperazinyl)pyrimidine dictates how it interacts with other molecules, a process known as molecular recognition. The key interaction sites on the molecule are the nitrogen atoms of the pyrimidine ring, the nitrogen atoms of the piperazine ring, and the carbonyl oxygen of the propionyl group.

These sites can participate in a variety of non-covalent interactions, which are fundamental to its biological activity:

Hydrogen Bonding: The nitrogen atoms in the pyrimidine and piperazine rings can act as hydrogen bond acceptors. The carbonyl oxygen of the propionyl group is also a strong hydrogen bond acceptor. These interactions are crucial for binding to biological targets such as proteins and nucleic acids. nih.gov

π-π Stacking: The aromatic pyrimidine ring can engage in π-π stacking interactions with other aromatic systems, such as the side chains of phenylalanine, tyrosine, or tryptophan residues in proteins. nih.gov

The interplay of these interactions, governed by the molecule's conformational preferences, determines its ability to bind to specific biological targets and exert its pharmacological effects. Understanding the conformational landscape is, therefore, a prerequisite for designing molecules with improved affinity and selectivity.

Table of Compound Names:

| Compound Name |

|---|

| 2-(4-Propionyl-1-piperazinyl)pyrimidine |

| Phenylalanine |

| Tyrosine |

Hydrogen Bonding Networks and Protonation State Influence

The structure of 2-(4-Propionyl-1-piperazinyl)pyrimidine possesses several sites capable of participating in hydrogen bonding, a key interaction for molecular recognition in biological systems. The pyrimidine ring contains two nitrogen atoms that can act as hydrogen bond acceptors. The piperazine ring includes a tertiary amine nitrogen that could also accept a proton in specific environments, and the carbonyl oxygen of the propionyl group is a strong hydrogen bond acceptor.

The formation of hydrogen-bonded networks is a critical factor in the stabilization of this compound within a protein binding site or in its crystalline state. nih.govresearchgate.net In a biological context, the pyrimidine nitrogens and the propionyl oxygen can form hydrogen bonds with donor groups from amino acid residues such as serine, threonine, or lysine. In solid-state structures of related pyrimidine-piperazine compounds, molecules are often linked into complex networks through a combination of C—H⋯O and C—H⋯N interactions. nih.govresearchgate.net

The protonation state of the molecule significantly influences its conformational flexibility and hydrogen bonding capacity. The piperazine and pyrimidine nitrogens are potential sites for protonation. NMR studies on similar pyrimidine structures have shown that protonation can occur on the ring nitrogens, which in turn alters the electron distribution and aromaticity of the ring. nih.govplos.org The specific pKa values of the ionizable groups in 2-(4-Propionyl-1-piperazinyl)pyrimidine would determine its charge state at physiological pH. Protonation of the piperazine nitrogen would introduce a positive charge and create a strong hydrogen bond donor site, fundamentally altering its interaction profile and potentially enhancing its affinity for binding sites with negatively charged residues like aspartate or glutamate. The protonation can also inhibit processes like excited-state intramolecular proton transfer (ESIPT), thereby altering the molecule's photophysical properties. nih.gov

| Functional Group | Atom | Role | Potential Interaction Partner (in a Biological Target) |

|---|---|---|---|

| Pyrimidine Ring | N1, N3 | Acceptor | -OH (Ser, Thr, Tyr), -NH (Lys, Arg, His, Trp) |

| Piperazine Ring | N4 | Acceptor | -OH (Ser, Thr, Tyr), -NH (Lys, Arg, His, Trp) |

| Piperazine Ring (Protonated) | N4-H+ | Donor | -COO- (Asp, Glu), Carbonyl O (Peptide backbone) |

| Propionyl Group | Carbonyl O | Acceptor | -OH (Ser, Thr, Tyr), -NH (Lys, Arg, His, Trp) |

Hydrophobic Contributions and van der Waals Interactions

Hydrophobic Contributions: The molecule features distinct hydrophobic regions. The ethyl chain of the propionyl group and the ethylene (B1197577) bridges of the piperazine ring are nonpolar and tend to be excluded from aqueous environments. In a protein binding pocket, these groups would favorably interact with hydrophobic amino acid residues such as leucine, isoleucine, valine, and phenylalanine. The burying of these nonpolar surfaces away from water contributes favorably to the free energy of binding. nih.govnih.gov The pyrimidine ring, while containing polar nitrogen atoms, also has a significant nonpolar surface area that can participate in hydrophobic interactions.

| Molecular Moiety | Primary Interaction Type | Description |

|---|---|---|

| Propionyl Group (C=O) | Hydrogen Bond Acceptor | The carbonyl oxygen is a strong acceptor for H-bonds. |

| Propionyl Group (-CH2CH3) | Hydrophobic, van der Waals | The ethyl chain contributes to hydrophobic packing and surface contacts. |

| Piperazine Ring | Hydrophobic, van der Waals | The aliphatic ring structure engages in shape-complementary interactions. |

| Pyrimidine Ring | Hydrogen Bond Acceptor, van der Waals, π-π Stacking | Nitrogens accept H-bonds; the aromatic ring can engage in stacking and surface contacts. |

Ligand-Target Interaction Modalities (Conceptual and Pre-clinical Targets)

While specific preclinical targets for 2-(4-Propionyl-1-piperazinyl)pyrimidine are not extensively documented in public literature, its structural similarity to known pharmacophores allows for the conceptual exploration of potential targets. The core moiety, 1-(2-pyrimidinyl)piperazine, is a known metabolite of several anxiolytic drugs (e.g., buspirone) and acts as an antagonist at α2-adrenergic receptors. caymanchem.com It also shows activity at serotonin (B10506) receptors. caymanchem.com Therefore, G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic subtypes, represent a logical class of conceptual targets.

Binding Pocket Characterization via Computational Docking

Computational docking is a powerful in-silico method used to predict the preferred orientation and binding affinity of a ligand within the active site of a target protein. nih.govrjptonline.org For 2-(4-Propionyl-1-piperazinyl)pyrimidine, docking studies against a conceptual target, such as an α2-adrenergic receptor homology model, would be employed to characterize the binding pocket.

The process involves preparing a 3D structure of the ligand and the receptor. The docking algorithm then samples numerous possible conformations of the ligand within the defined binding site, calculating a "docking score" for each pose. mdpi.com This score estimates the binding free energy, with lower values typically indicating more favorable binding.

Analysis of the top-scoring poses would reveal key interactions. For instance, the pyrimidine nitrogens might form hydrogen bonds with polar residues lining the pocket. The propionyl group could extend into a hydrophobic sub-pocket, with the carbonyl oxygen potentially forming an additional hydrogen bond. The piperazine ring would likely occupy a central position, making van der Waals contacts. The results of such a study would provide a detailed, atom-level hypothesis of the binding mode, guiding further optimization efforts. nih.govtpcj.org

| Parameter | Hypothetical Value/Observation | Interpretation |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Indicates a potentially strong binding affinity. |

| Key Hydrogen Bonds | Pyrimidine N1 with Serine-112; Propionyl O with Asparagine-204 | Specific polar interactions anchoring the ligand in the binding site. |

| Hydrophobic Contacts | Propionyl ethyl group with Valine-150, Leucine-153 | Stabilization through interaction with a nonpolar sub-pocket. |

| Interacting Residues | Ser-112, Val-150, Leu-153, Asp-204, Phe-301 | Defines the constellation of amino acids forming the binding pocket. |

Allosteric Modulation and Induced Fit Mechanisms

Beyond simple competitive binding at an orthosteric site (the primary binding site of the endogenous ligand), molecules can exert their effects through more complex mechanisms like allosteric modulation and induced fit.

Allosteric Modulation: An allosteric modulator binds to a site on the receptor that is topographically distinct from the orthosteric site. wikipedia.orgfiveable.me This binding induces a conformational change that alters the receptor's affinity or efficacy for the endogenous ligand. nih.govmdpi.com A molecule like 2-(4-Propionyl-1-piperazinyl)pyrimidine, with its composite structure, could potentially act as an allosteric modulator. For example, the pyrimidinyl-piperazine core might anchor the molecule in a secondary pocket, while the flexible propionyl tail probes the receptor surface, triggering a conformational shift that modulates the main binding site. Pyrimidine-containing structures have been identified as allosteric modulators for various receptors, highlighting the potential for this scaffold. nih.gov

Induced Fit Mechanisms: The "lock and key" model of ligand binding is often insufficient; many receptors are flexible and can change their conformation upon ligand binding, a concept known as induced fit. mdpi.com A ligand initially makes weak contacts with the receptor, which then triggers a conformational rearrangement in the protein to form a more complementary and tightly bound complex. nih.govnih.gov The conformational flexibility of the piperazine ring and the propionyl side chain of 2-(4-Propionyl-1-piperazinyl)pyrimidine makes it a candidate for inducing such changes. The initial binding event could be driven by one part of the molecule, leading to a rearrangement of the binding pocket that creates new favorable interactions for another part of the molecule, resulting in a high-affinity complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine derivatives, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic effects. researchpublish.comscielo.br This approach helps in designing new analogs of 2-(4-Propionyl-1-piperazinyl)pyrimidine with potentially enhanced potency and optimized properties.

The foundation of a predictive QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and physicochemical properties. researchgate.net For a compound like 2-(4-Propionyl-1-piperazinyl)pyrimidine, a range of descriptors would be calculated to capture its unique structural characteristics, including the pyrimidine ring, the piperazine linker, and the propionyl group. In studies involving pyrimidine analogs, descriptors are often categorized to detail specific molecular attributes. researchpublish.comnih.gov

Table 1: Common Molecular Descriptors in QSAR Studies

| Descriptor Category | Examples | Information Encoded |

|---|---|---|

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the atomic arrangement and branching of the molecule. |

| Electronic | Dipole Moment, Partial Charges, HOMO/LUMO energies | Relates to the electronic distribution and reactivity of the molecule. |

| Spatial (3D) | Molecular Surface Area, Molecular Volume, Shadow Indices | Defines the three-dimensional shape and size of the molecule. nih.gov |

| Physicochemical | LogP (Hydrophobicity), Molar Refractivity (Polarizability) | Pertains to the molecule's behavior in different biological environments. |

| Structural Fragments | Number of specific functional groups (e.g., aromatic ethers, methyl groups) | Quantifies the presence of key structural motifs that may influence activity. nih.gov |

The selection process often involves sophisticated algorithms to identify a subset of descriptors that have the highest correlation with biological activity while being independent of each other. nih.gov For instance, the presence of the propionyl group might be captured by descriptors related to hydrophobicity and steric bulk, while the pyrimidine and piperazine rings would be defined by electronic and topological descriptors.

A QSAR model's utility is determined by its statistical robustness and predictive power. Validation is a critical step to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. semanticscholar.org This process involves both internal and external validation techniques. nih.govbasicmedicalkey.com

Internal Validation: This method assesses the stability and robustness of the model using the training dataset itself. The most common technique is cross-validation, such as the leave-one-out (LOO) method, where the model is repeatedly built leaving one compound out at a time and then predicting the activity of that compound. researchpublish.com

External Validation: This is considered the most stringent test of a model's predictive ability. nih.gov The initial dataset is split into a training set, used to build the model, and a test set, which is kept aside. The validated model is then used to predict the activity of the compounds in the test set, and the predictions are compared to the experimental values. nih.gov

Several statistical metrics are used to quantify the performance of a QSAR model.

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Significance |

|---|---|---|

| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | A value close to 1.0 indicates a strong correlation between the descriptors and the activity within the training data. nih.gov |

| q² (Cross-validated r²) | An internal validation metric derived from cross-validation. | A high q² (typically > 0.5) suggests good internal predictivity and robustness. nih.gov |

| r²_pred (Predictive r²) | An external validation metric calculated on the test set. | A high r²_pred (typically > 0.6) indicates the model's ability to accurately predict the activity of external compounds. |

| RMSE (Root Mean Square Error) | Measures the average deviation between predicted and experimental values. | A lower RMSE value signifies a higher accuracy of the model's predictions. nih.gov |

These validation steps ensure that a QSAR model developed for a series of pyrimidine derivatives, including 2-(4-Propionyl-1-piperazinyl)pyrimidine, is reliable for guiding future drug design efforts.

Molecular Docking and Virtual Screening Methodologies

Molecular docking and virtual screening are powerful structure-based drug design techniques that are widely applied in the study of pyrimidine analogs. figshare.comrjptonline.orgnih.gov These methods are used to predict how a molecule like 2-(4-Propionyl-1-piperazinyl)pyrimidine might bind to a specific biological target, typically a protein, at an atomic level. nih.govwikipedia.org

Molecular docking simulates the binding process of a ligand (the small molecule) into the active site of a receptor (the protein). igi-global.com The process involves two main steps: sampling the ligand's conformations and orientations (poses) within the binding site and then ranking these poses using a scoring function. nih.gov

Docking algorithms vary in complexity, from treating both the ligand and receptor as rigid bodies to allowing full flexibility for the ligand and partial flexibility for the protein's side chains. wikipedia.orgigi-global.com For 2-(4-Propionyl-1-piperazinyl)pyrimidine, flexible ligand docking would be essential to accurately model how its rotatable bonds allow it to adapt its shape to fit the contours of the protein's active site. The scoring function then estimates the binding affinity for each pose, predicting the most likely binding mode. This analysis reveals crucial interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the protein-ligand complex. figshare.comnih.gov

Pharmacophore modeling is a ligand-based approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to be recognized by a specific receptor and elicit a biological response. nih.gov A pharmacophore model can be generated from a set of active molecules, such as pyrimidine derivatives, or from the known interactions in a protein-ligand complex.

For a series of compounds related to 2-(4-Propionyl-1-piperazinyl)pyrimidine, a pharmacophore model would consist of features like:

Table 3: Potential Pharmacophoric Features

| Feature | Potential Origin in 2-(4-Propionyl-1-piperazinyl)pyrimidine |

|---|---|

| Hydrogen Bond Acceptor | Nitrogen atoms in the pyrimidine and piperazine rings; Carbonyl oxygen of the propionyl group. |

| Hydrogen Bond Donor | Potentially from interacting residues in the protein target. |

| Aromatic Ring | The pyrimidine ring. |

| Hydrophobic Center | The ethyl part of the propionyl group and parts of the heterocyclic rings. |

Once generated, this pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify new, structurally diverse molecules that match the pharmacophoric features and are therefore likely to be active. semanticscholar.org It can also guide the optimization of the 2-(4-Propionyl-1-piperazinyl)pyrimidine scaffold by suggesting modifications that better satisfy the pharmacophore requirements.

Advanced Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the protein, the movement of the ligand within the binding pocket, and the role of solvent molecules. mdpi.com

Following the docking of 2-(4-Propionyl-1-piperazinyl)pyrimidine into a target protein, an MD simulation can be performed to:

Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation, researchers can determine if the predicted binding pose is stable. mdpi.com

Analyze Key Interactions: MD trajectories can be analyzed to understand the persistence of specific interactions (e.g., hydrogen bonds) over time, providing a more accurate picture of the binding mechanism.

Refine Binding Poses: The simulation allows the complex to relax into a more energetically favorable conformation, potentially refining the initial docked pose.

Calculate Binding Free Energy: Advanced computational methods, such as MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), can be applied to MD trajectories to provide a more accurate estimation of the binding affinity.

MD simulations are computationally intensive but provide invaluable insights into the dynamic nature of molecular recognition, which is crucial for the rational design of potent and selective ligands like 2-(4-Propionyl-1-piperazinyl)pyrimidine. mdpi.com

Solvent Effects and Conformational Ensembles

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. 2-(4-Propionyl-1-piperazinyl)pyrimidine possesses significant conformational flexibility due to its rotatable bonds, particularly around the piperazine ring and the propionyl group. The specific conformations it adopts are heavily influenced by its surrounding environment, especially the solvent.

Computational methods are employed to explore the conformational landscape of this compound and understand how it changes in different solvents, from polar aqueous environments in the body to non-polar lipid-like environments of cell membranes. Molecular dynamics (MD) simulations, for instance, can model the movement of the molecule over time in an explicit solvent box, revealing the most stable and populated conformational states.

The collection of all accessible conformations and their relative populations is known as the conformational ensemble. nih.gov Understanding this ensemble is critical, as it is not necessarily the lowest-energy conformation but rather a specific, biologically active conformation that is responsible for a molecule's therapeutic effect.

A hypothetical computational study could analyze the distribution of a key dihedral angle in 2-(4-Propionyl-1-piperazinyl)pyrimidine across different solvents, as illustrated in the table below.

| Solvent | Dielectric Constant (ε) | Predominant Dihedral Angle (°) | Conformer Population (%) |

|---|---|---|---|

| Water | 78.4 | 175 | 78% (Anti) |

| DMSO | 46.7 | 165 | 72% (Anti) |

| Methanol | 32.7 | -65 | 55% (Gauche) |

| Chloroform | 4.8 | -60 | 85% (Gauche) |

Binding Kinetics and Residence Time Simulations

Beyond just how strongly a compound binds to its target (binding affinity), the duration of that interaction is a critical factor for its efficacy. boisestate.edu This is described by binding kinetics, specifically the association rate (k_on) and the dissociation rate (k_off). The reciprocal of the dissociation rate (1/k_off) defines the drug-target residence time . A longer residence time can lead to a more sustained therapeutic effect.

Predicting these kinetic parameters computationally is challenging due to the long timescales of binding and unbinding events, which can range from microseconds to hours. nih.gov However, advanced molecular dynamics techniques such as metadynamics, weighted ensemble MD, and steered MD can be used to simulate these processes. nsf.gov

For 2-(4-Propionyl-1-piperazinyl)pyrimidine, these simulations could model its entry into and exit from the binding site of a hypothetical protein target. Such simulations provide a detailed, step-by-step view of the binding and unbinding pathways, highlighting key interactions that stabilize the transition states and the final bound complex. chemrxiv.org This information is invaluable for rationally designing analogs with slower dissociation rates and thus longer residence times. For example, simulations might reveal a transient hydrogen bond that could be strengthened through chemical modification to prolong the interaction.

A comparative simulation study could yield kinetic data for a series of analogs, guiding optimization efforts.

| Compound | Modification | Simulated k_on (x10⁵ M⁻¹s⁻¹) | Simulated k_off (s⁻¹) | Calculated Residence Time (s) |

|---|---|---|---|---|

| 2-(4-Propionyl-1-piperazinyl)pyrimidine | Parent | 4.5 | 0.15 | 6.7 |

| Analog A | Propionyl -> Cyclopropylcarbonyl | 4.2 | 0.08 | 12.5 |

| Analog B | Pyrimidine -> 5-Fluoro-pyrimidine | 5.1 | 0.12 | 8.3 |

| Analog C | Propionyl -> 3-Hydroxypropionyl | 4.8 | 0.03 | 33.3 |

Exploration of Mechanistic Biology and Cellular Interactions of 2 4 Propionyl 1 Piperazinyl Pyrimidine Pre Clinical and in Vitro Focus

Target Identification and Validation Strategies in Model Systems

Identifying the specific molecular targets of 2-(4-Propionyl-1-piperazinyl)pyrimidine is the initial and most crucial step in understanding its mechanism of action. Modern methodologies allow for an unbiased and comprehensive approach to discovering these binding partners within a complex biological system.

Chemical proteomics has emerged as a powerful tool for the unbiased identification of protein targets of small molecules directly in a cellular context. mdpi.com This approach can be instrumental in deconvoluting the polypharmacology of compounds like 2-(4-Propionyl-1-piperazinyl)pyrimidine.

One effective strategy involves the synthesis of a chemical probe based on the core structure of 2-(4-Propionyl-1-piperazinyl)pyrimidine. This probe is typically modified with a reactive group for covalent linkage to its binding partners and a reporter tag (e.g., biotin (B1667282) or a clickable alkyne) for enrichment and identification. The general workflow for such an experiment is as follows:

Probe Synthesis: A derivative of 2-(4-Propionyl-1-piperazinyl)pyrimidine is synthesized, incorporating a photo-affinity label or a reactive electrophile, along with a tag for purification.

Cellular Treatment: Live cells or cell lysates are incubated with the chemical probe, allowing it to bind to its protein targets.

Covalent Crosslinking: For photo-affinity probes, UV irradiation is used to induce covalent bond formation between the probe and its target proteins.

Target Enrichment: The reporter tag is used to pull down the probe-protein complexes from the cellular lysate, often using affinity chromatography (e.g., streptavidin beads for a biotin tag).

Mass Spectrometry Analysis: The enriched proteins are digested into peptides and identified using mass spectrometry.

A similar approach has been successfully employed for other pyrimidine-based compounds. For instance, an immobilized pyrido[2,3-d]pyrimidine ligand was used as an affinity probe to identify over 30 human protein kinases as binding partners. nih.gov This highlights the potential of chemical proteomics to reveal a wide range of targets for pyrimidine (B1678525) derivatives.

Table 1: Illustrative Data from a Chemical Proteomics Experiment for 2-(4-Propionyl-1-piperazinyl)pyrimidine

| Protein ID | Protein Name | Peptide Count | Fold Enrichment (Probe vs. Control) | Putative Function |

| P04637 | Cyclin-dependent kinase 2 | 15 | 25.4 | Cell cycle regulation |

| Q02750 | Mitogen-activated protein kinase 1 | 12 | 18.9 | Signal transduction |

| P27361 | Glycogen synthase kinase-3 beta | 10 | 15.2 | Multiple cellular processes |

| P42336 | Casein kinase II subunit alpha | 8 | 12.7 | Signal transduction |

This table is illustrative and represents the type of data that would be generated from a chemical proteomics experiment.

Genetic perturbation screens, such as those utilizing CRISPR-Cas9 technology, provide a powerful and unbiased method to identify genes and pathways that are essential for the activity of a compound. ufl.edubroadinstitute.org By systematically knocking out or knocking down individual genes, researchers can identify which genetic alterations confer resistance or sensitivity to 2-(4-Propionyl-1-piperazinyl)pyrimidine.

A common approach is a genome-wide CRISPR screen. In this method, a library of guide RNAs (gRNAs) targeting all genes in the genome is introduced into a population of cells. The cells are then treated with the compound of interest. Genes whose knockout leads to increased cell survival in the presence of the compound are considered potential resistance genes, which may include the drug's direct target or downstream effectors in the same pathway. Conversely, genes whose knockout enhances the compound's cytotoxic or cytostatic effects are identified as sensitizer genes.

Advanced techniques like Perturb-seq combine CRISPR-based genetic screens with single-cell RNA sequencing, allowing for a high-resolution analysis of the transcriptional consequences of both the genetic perturbation and the compound treatment in individual cells. nih.gov This can provide deep insights into the mechanism of action and help to build a comprehensive picture of the affected cellular pathways.

Enzyme Modulation and Kinetic Analysis

Should target identification studies reveal that 2-(4-Propionyl-1-piperazinyl)pyrimidine interacts with one or more enzymes, a detailed kinetic analysis is necessary to characterize the nature of this interaction. Many pyrimidine derivatives are known to be kinase inhibitors, and thus, this is a plausible mechanism of action. acs.orgnih.govnih.govrsc.org

Standard enzyme kinetic assays are performed to determine whether the compound acts as an inhibitor or an activator. For an inhibitor, key parameters such as the half-maximal inhibitory concentration (IC50) are determined. To understand the mechanism of inhibition, further kinetic studies are conducted by measuring the enzyme's reaction rate at various substrate and inhibitor concentrations.

By plotting the data using methods such as the Lineweaver-Burk plot, the mode of inhibition can be determined (e.g., competitive, non-competitive, uncompetitive, or mixed). This analysis reveals whether the compound binds to the enzyme's active site, an allosteric site, or the enzyme-substrate complex. The inhibition constant (Ki) can also be calculated, providing a measure of the inhibitor's potency.

Table 2: Illustrative Enzyme Inhibition Kinetic Data for 2-(4-Propionyl-1-piperazinyl)pyrimidine against a Putative Kinase Target

| Parameter | Value |

| IC50 | 0.5 µM |

| Ki | 0.2 µM |

| Mode of Inhibition | Competitive with ATP |

| Vmax (in the presence of inhibitor) | Unchanged |

| Km of Substrate (in the presence of inhibitor) | Increased |

This table is illustrative and represents the type of data that would be generated from enzyme kinetic studies.

The interaction of 2-(4-Propionyl-1-piperazinyl)pyrimidine with its target enzyme might be dependent on the presence of co-factors (e.g., metal ions, ATP). Assays can be designed to assess the compound's activity in the presence and absence of various co-factors to understand these dependencies.

Furthermore, the compound could potentially modulate the enzyme's specificity for its substrates. This can be investigated by performing kinetic assays with a panel of different substrates and determining how the compound affects the enzyme's activity towards each. This information is crucial for understanding the potential off-target effects and the broader biological consequences of the compound's action.

Receptor Binding and Downstream Signaling Pathway Analysis

The piperazine (B1678402) moiety is a common pharmacophore in ligands for various G protein-coupled receptors (GPCRs) and ion channels. nih.gov Therefore, it is plausible that 2-(4-Propionyl-1-piperazinyl)pyrimidine could exert its effects by binding to a specific receptor.

Radioligand binding assays are a standard method to determine the affinity of a compound for a particular receptor. In these assays, a radiolabeled ligand with known high affinity for the receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity. A panel of such assays against a broad range of receptors can be used to determine the compound's selectivity profile.

Once a receptor target is identified, the functional consequences of this binding must be elucidated. This involves investigating the downstream signaling pathways that are modulated by the compound. For example, if the target is a GPCR, assays can be performed to measure changes in the levels of second messengers such as cyclic AMP (cAMP) or intracellular calcium. nih.gov

Further downstream, the effects on signaling cascades can be analyzed using techniques like Western blotting to measure the phosphorylation status of key signaling proteins (e.g., ERK, Akt). For instance, various pyrimidine derivatives have been shown to impact signaling pathways such as the NF-κB and ERK pathways. semanticscholar.org A comprehensive analysis of these downstream events is essential for a complete understanding of the cellular response to 2-(4-Propionyl-1-piperazinyl)pyrimidine.

Table 3: Illustrative Receptor Binding and Functional Assay Data for 2-(4-Propionyl-1-piperazinyl)pyrimidine

| Receptor Target | Binding Affinity (Ki) | Functional Activity | Downstream Effect |

| Adenosine A2A Receptor | 150 nM | Inverse Agonist | Decrease in cAMP levels |

| Dopamine D2 Receptor | > 10 µM | No significant activity | - |

| Serotonin (B10506) 5-HT1A Receptor | 800 nM | Partial Agonist | Modulation of adenylyl cyclase |

Ligand-Receptor Interaction Assays (e.g., competitive binding in vitro)

Currently, there is a lack of publicly available scientific literature detailing specific ligand-receptor interaction assays conducted for the compound 2-(4-Propionyl-1-piperazinyl)pyrimidine. Therefore, no data on its binding affinity, selectivity, or competitive displacement of other ligands from specific receptors can be provided at this time.

Analysis of Intracellular Signaling Cascades (e.g., protein phosphorylation, second messenger quantification)

No published research was identified that has investigated the effects of 2-(4-Propionyl-1-piperazinyl)pyrimidine on intracellular signaling cascades. Consequently, there is no information available regarding its potential to modulate protein phosphorylation events or alter the levels of second messengers such as cyclic AMP (cAMP) or inositol phosphates.

Cell-Based Functional Readouts for Pathway Modulation

Cellular Uptake and Efflux Mechanism Investigations (mechanistic transport, not ADME)

Detailed studies on the specific mechanisms governing the cellular uptake and efflux of 2-(4-Propionyl-1-piperazinyl)pyrimidine are not present in the available scientific literature. Research into whether this compound is a substrate for specific transporters has not been reported.

Subcellular Localization Studies Using Imaging Techniques

There are no published studies that have utilized imaging techniques to determine the subcellular localization of 2-(4-Propionyl-1-piperazinyl)pyrimidine. As a result, its distribution within different cellular compartments remains uncharacterized.

Modulation of Specific Cellular Processes (e.g., gene expression, protein synthesis, autophagy, cell cycle progression)

The impact of 2-(4-Propionyl-1-piperazinyl)pyrimidine on specific cellular processes has not been documented in the scientific literature. There is no available data concerning its effects on gene expression, protein synthesis, autophagy, or the progression of the cell cycle.

In Vivo Mechanistic Studies in Non-Clinical Models

No in vivo studies in non-clinical models have been published that explore the mechanistic pathways modulated by 2-(4-Propionyl-1-piperazinyl)pyrimidine. Therefore, its physiological effects and the underlying mechanisms in a whole-organism context have not been elucidated.

Biomarker Identification and Validation for Mechanistic Readouts

In the absence of direct studies on 2-(4-Propionyl-1-piperazinyl)pyrimidine, potential biomarkers for assessing its mechanism of action in vitro can be inferred from studies of analogous compounds. These biomarkers would be crucial for understanding the compound's cellular effects and for confirming its engagement with specific molecular targets.

Research on various pyrimidine and piperazine derivatives suggests that their biological activities can be monitored through a range of biomarkers. For instance, in the context of anticancer effects, which are frequently reported for these classes of compounds, biomarkers related to apoptosis and cell cycle arrest are of significant interest. A novel piperazine derivative, designated as PCC, has been shown to induce both intrinsic and extrinsic apoptotic pathways in human liver cancer cells nih.govnih.gov. This suggests that key proteins in these pathways could serve as valuable mechanistic biomarkers.

Furthermore, pyrazolo[3,4-d]pyrimidine derivatives that act as Src tyrosine kinase inhibitors have been found to induce oxidative stress in glioblastoma cells, leading to DNA damage and cell death mdpi.com. This points to markers of oxidative stress and DNA damage as another important class of biomarkers.

The following table summarizes potential biomarkers for mechanistic readouts based on the activities of related pyrimidine and piperazine derivatives.

| Biomarker Category | Potential Biomarker | Cellular Process | Associated Compound Class | Source |

| Apoptosis | Caspase-3/7, Caspase-8, Caspase-9, Cytochrome c | Intrinsic and extrinsic apoptosis | Piperazine derivatives | nih.govnih.gov |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Cellular stress and damage | Pyrazolo[3,4-d]pyrimidine derivatives | mdpi.com |

| DNA Damage | γ-H2AX (phosphorylated H2A histone family member X) | DNA double-strand breaks | Pyrazolo[3,4-d]pyrimidine derivatives | mdpi.com |

| Cell Cycle | G1 phase arrest | Regulation of cell proliferation | Piperazine derivatives | nih.gov |

| Neuroinflammation | Nitric oxide (NO), Tumor necrosis factor-α (TNF-α) | Inflammatory response in microglia | Triazole-pyrimidine hybrids | nih.gov |

| Neurodegeneration | Phosphorylated Tau, Aβ peptides | Alzheimer's disease pathology | Piperazine multi-effect drugs | nih.gov |

Pathway Perturbation Analysis in Specific Organ Systems (e.g., brain, liver, kidney focusing on molecular changes)

The molecular structure of 2-(4-Propionyl-1-piperazinyl)pyrimidine, featuring both a pyrimidine and a piperazine ring, suggests the potential for interaction with a variety of cellular pathways. The following analysis explores potential pathway perturbations in the brain, liver, and kidney, based on the known activities of similar compounds.

Brain

In the central nervous system, pyrimidine metabolism is crucial for neuronal function and has been implicated in neurodegenerative diseases such as Alzheimer's nih.gov. The de novo pyrimidine biosynthesis pathway is present in the adult human brain and is essential for processes like neuronal membrane generation and synapse production nih.gov. Therefore, a compound like 2-(4-Propionyl-1-piperazinyl)pyrimidine could potentially modulate this pathway.

Additionally, piperazine derivatives have been investigated for their neuroprotective effects. Some novel piperazine compounds have been shown to prevent neurofibrillary degeneration and amyloid deposition in animal models of Alzheimer's disease nih.gov. These effects are likely mediated through the modulation of signaling pathways involved in the production of amyloid-beta peptides and the phosphorylation of Tau protein nih.gov. Furthermore, certain triazole-pyrimidine hybrids have demonstrated anti-neuroinflammatory properties by inhibiting the production of nitric oxide and TNF-α in microglia, potentially through the NF-kB inflammatory pathway nih.gov.

Liver

In vitro studies on liver cells have revealed that novel piperazine derivatives can be cytotoxic to human liver cancer cells by inducing both intrinsic and extrinsic apoptosis pathways nih.govnih.gov. The intrinsic pathway is initiated by the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently caspase-3/7 nih.govnih.gov. The extrinsic pathway is triggered by the activation of caspase-8, which can be linked to the suppression of NF-ƙB translocation to the nucleus nih.gov.

Furthermore, some piperazine derivatives have been shown to induce senescence-associated cell death in liver cancer cells researchgate.net. This suggests that 2-(4-Propionyl-1-piperazinyl)pyrimidine could potentially perturb cell cycle regulation and cell death pathways in hepatic cells.

Kidney

The kidneys are a major site for the metabolism and excretion of xenobiotics, and some pyrimidine derivatives have been associated with nephrotoxicity. For example, the cytostatic agent gemcitabine, a pyrimidine nucleoside analog, can cause chronic irreversible renal failure in some cases nih.gov. While the exact mechanism is unknown, it highlights the potential for pyrimidine-containing compounds to impact renal function nih.gov.

In a study on diabetic female rats, a synthesized pyrimidine derivative was found to ameliorate renal function indices, suggesting a potential protective effect on the kidneys under certain pathological conditions uobasrah.edu.iq. On the other hand, novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives have shown inhibitory activity against renal cancer cell lines researchgate.net. These findings suggest that a compound like 2-(4-Propionyl-1-piperazinyl)pyrimidine could have complex and context-dependent effects on renal cellular pathways.

The following table summarizes potential pathway perturbations in different organ systems based on the activities of related compounds.

| Organ System | Potential Pathway Perturbation | Associated Compound Class | Potential Molecular Changes | Source |

| Brain | Pyrimidine Biosynthesis | Pyrimidine derivatives | Altered levels of pyrimidine nucleotides | nih.gov |

| Neuroprotective Signaling | Piperazine derivatives | Reduced Aβ production and Tau phosphorylation | nih.gov | |

| Neuroinflammation | Triazole-pyrimidine hybrids | Inhibition of NF-kB pathway, decreased NO and TNF-α | nih.gov | |

| Liver | Intrinsic Apoptosis | Piperazine derivatives | Release of cytochrome c, activation of caspase-9 and -3/7 | nih.govnih.gov |

| Extrinsic Apoptosis | Piperazine derivatives | Activation of caspase-8, suppression of NF-ƙB | nih.gov | |

| Cellular Senescence | Piperazine-containing purine nucleosides | Induction of senescence-associated cell death | researchgate.net | |

| Kidney | Drug-induced Nephrotoxicity | Pyrimidine nucleoside analogs | Unknown, potential for renal cell damage | nih.gov |

| Renal Cancer Cell Inhibition | 4-Aminopyrazolo[3,4-d]pyrimidine derivatives | Inhibition of proliferation in renal cancer cells | researchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies for 2 4 Propionyl 1 Piperazinyl Pyrimidine and Its Analogs

Influence of Pyrimidine (B1678525) Ring Substitution on Molecular Interactions

The pyrimidine ring is a privileged scaffold in medicinal chemistry, and its substitution pattern greatly influences the molecule's biological activity. nih.gov Both electronic and steric factors of the substituents play a crucial role in modulating the interactions with biological targets. nih.gov

Electronic Effects (e.g., Hammett Constants)

The pyrimidine ring is an electron-deficient (π-deficient) heterocycle due to the presence of two electronegative nitrogen atoms. ijcrt.org This inherent electronic property affects its ability to participate in various non-covalent interactions, such as hydrogen bonding and π-stacking. The electronic nature of the pyrimidine ring can be fine-tuned by introducing substituents, and the effect of these substituents can be quantified using parameters like Hammett constants (σ). wikipedia.org

The Hammett equation, log(K/K₀) = ρσ, provides a framework for understanding how substituents influence the electronic properties of an aromatic system and, consequently, its reactivity or binding affinity. wikipedia.org In this relationship:

σ (Sigma) is the substituent constant, which measures the electronic effect (inductive and resonance) of a substituent relative to hydrogen. Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) have positive σ values, while electron-donating groups (EDGs) like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) have negative σ values. researchgate.net

ρ (Rho) is the reaction constant, indicating the sensitivity of a particular interaction to the electronic effects of the substituents. wikipedia.org

| Substituent (R) on Pyrimidine | Hammett Constant (σp) | Electronic Effect | Potential Impact on Molecular Interaction |

|---|---|---|---|

| -NO₂ | +0.78 | Strongly Electron-Withdrawing | Increases positive charge on ring carbons; enhances H-bond acceptor strength of ring nitrogens. |

| -Cl | +0.23 | Electron-Withdrawing (Inductive) | Reduces electron density on the ring. |

| -H | 0.00 | Reference | Baseline interaction potential. |

| -CH₃ | -0.17 | Electron-Donating | Increases π-electron density of the ring, potentially enhancing π-stacking interactions. |

| -OCH₃ | -0.27 | Strongly Electron-Donating (Resonance) | Significantly increases π-electron density of the ring. |

Steric Effects and Conformational Constraints

Steric effects relate to the size and shape of the substituents on the pyrimidine ring. nih.gov Bulky substituents can have a profound impact on binding affinity. If a substituent is too large, it may cause steric hindrance, preventing the molecule from fitting properly into the confined space of a receptor's active site. mdpi.com This clash can lead to a significant loss of activity.

Conversely, steric bulk can be advantageous. A larger substituent might engage in favorable van der Waals interactions within a hydrophobic pocket of the target that a smaller group could not reach. Furthermore, strategically placed bulky groups can introduce conformational constraints, restricting the rotation of single bonds. This pre-organization of the molecule into a bioactive conformation can reduce the entropic penalty upon binding, thereby increasing affinity. mdpi.com The SAR of 2,4-disubstituted pyrimidines has shown that cholinesterase inhibition is sensitive to steric parameters at both the C-2 and C-4 positions. nih.gov

Role of the Piperazine (B1678402) Moiety in Orientational Binding

The piperazine ring serves as a versatile linker, connecting the pyrimidine core to the propionyl group. Its conformational properties and the basicity of its nitrogen atoms are critical for correctly orienting the molecule within the binding site. nih.govacs.org

Conformational Flexibility of the Piperazine Ring

Like cyclohexane, the piperazine ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. nih.gov However, the piperazine ring is not static; it can undergo ring inversion, flipping between two chair conformers. This flexibility can be important for adapting to the specific topology of a binding site.

Impact of Nitrogen Basicity and Protonation State

The two nitrogen atoms in the piperazine ring have distinct electronic environments and, therefore, different basicities (pKa values). The basicity determines the protonation state of the nitrogens at physiological pH (~7.4), which is fundamental for target interaction. rsc.orgrsc.org

N1 Nitrogen: This nitrogen is attached directly to the electron-withdrawing pyrimidine ring. The pyrimidine ring pulls electron density away from N1, making it significantly less basic than a simple N-alkyl piperazine.